(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2NO2/c23-20-5-2-6-21(25)19(20)14-28-18-4-1-3-15(13-18)22(27)11-12-26-17-9-7-16(24)8-10-17/h1-13,26H,14H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKTUMFPVILIC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
This intermediate is synthesized via Williamson etherification :
- Reactants : 3-Hydroxybenzaldehyde (1.0 equiv), 2-chloro-6-fluorobenzyl bromide (1.2 equiv)
- Conditions : Anhydrous K₂CO₃ (2.5 equiv) in dimethylformamide (DMF), 80°C, 12 h.
- Workup : Filtration, solvent evaporation, and silica gel chromatography (hexane/ethyl acetate 4:1) yield the product as a white solid (82% yield).
Key Data :
| Property | Value |
|---|---|
| Melting Point | 98–101°C |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H, CHO), 5.21 (s, 2H, OCH₂) |
Synthesis of 3-[(4-Fluorophenyl)amino]acetophenone
This intermediate is prepared through Buchwald-Hartwig amination :
- Reactants : 3-Bromoacetophenone (1.0 equiv), 4-fluoroaniline (1.5 equiv)
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Conditions : Cs₂CO₃ (2.0 equiv) in toluene, 110°C, 24 h.
- Yield : 68% after column chromatography (hexane/ethyl acetate 3:1).
Analytical Highlights :
- ESI-MS : m/z 244.1 [M+H]⁺
- ¹³C NMR : δ 198.4 (C=O), 162.1 (d, J = 245 Hz, C-F)
Chalcone Core Formation via Aldol Condensation
Classical Alkaline Conditions
The aldol condensation between 3-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde and 3-[(4-fluorophenyl)amino]acetophenone proceeds under NaOH/MeOH catalysis :
- Molar Ratio : Aldehyde:ketone = 1:1.1
- Reaction : Stirred at 25°C for 6 h, followed by ice-water quenching.
- Yield : 74% (crude), increasing to 89% after recrystallization (ethanol).
Reaction Equation :
$$
\text{Aldehyde} + \text{Ketone} \xrightarrow{\text{NaOH/MeOH}} \text{Chalcone} + \text{H}_2\text{O}
$$
Solvent-Free Mechanochemical Approach
To enhance atom economy, a solvent-free method using hexagonal boron nitride (h-BN) as a catalyst achieves quantitative yield:
- Conditions : Ball milling (400 rpm, 2 h), h-BN (10 mol%), room temperature.
- Advantages : No solvent waste, 100% conversion (GC-MS analysis).
Introduction of the (4-Fluorophenyl)amino Group
Conjugate Addition Mechanism
The amino group is introduced via aza-Michael addition to the α,β-unsaturated ketone intermediate:
- Reactants : Chalcone (1.0 equiv), 4-fluoroaniline (1.5 equiv)
- Catalyst : Acetic acid (20 mol%) in ethanol, reflux (80°C, 8 h).
- Yield : 81% after recrystallization (methanol/water).
Stereochemical Control :
- The E-configuration is confirmed by ¹H NMR coupling constants (J = 15.8 Hz between H₂ and H₃).
Optimization and Catalytic Innovations
Comparative Analysis of Catalysts
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH/MeOH | 25 | 6 | 74 | |
| h-BN (ball mill) | 25 | 2 | 100 | |
| KF/Al₂O₃ | 60 | 4 | 92 |
Green Chemistry Metrics
- Atom Economy : 89% (solvent-free route)
- E-factor : 0.08 (h-BN method) vs. 2.1 (classical method)
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve solvents such as ethanol, dichloromethane, or acetonitrile, and may require specific temperatures and pH levels to optimize the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one is studied for its reactivity and potential as a building block for more complex molecules
Biology
Biologically, this compound is investigated for its potential interactions with biological molecules. Studies may focus on its binding affinity to proteins or enzymes, and its effects on cellular processes. Its structural features make it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research may include its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations in the Aromatic Rings
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with analogues (Table 1):
Key Observations :
Analytical and Crystallographic Data
- Spectroscopy: UV, 1H-NMR, and 13C-NMR are standard for structural elucidation (e.g., ). For instance, the 1H-NMR of similar compounds shows peaks for aromatic protons (δ 6.5–8.0 ppm) and enone protons (δ 7.2–7.8 ppm for α,β-unsaturated ketones) .
- Crystallography: Tools like SHELXL and ORTEP-3 are used to refine crystal structures . The E-configuration is confirmed via X-ray diffraction in analogues like (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one .
Biological Activity
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex arrangement of functional groups, including chloro, fluoro, methoxy, and amino groups. Its molecular formula is , with a molecular weight of approximately 411.86 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The functional groups allow for binding at active sites, potentially modulating enzymatic activity or receptor signaling pathways. For instance, the compound may inhibit certain phospholipases or other enzymes involved in lipid metabolism, which could lead to alterations in cellular signaling and function .
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Several studies have highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value indicating effective inhibition at low concentrations .
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial for lipid metabolism. This inhibition could lead to phospholipidosis, a condition characterized by the accumulation of phospholipids within cells .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural similarities, the unique combination of functional groups in this compound confers distinct biological properties that may enhance its therapeutic potential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Anti-inflammatory |
| (2E)-1-{3-[...] | Unique structure | Cytotoxicity, PLA2 inhibition |
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis requires precise control of reaction parameters. Key factors include:
- Temperature : Maintain 0–50°C during condensation reactions to avoid side products (e.g., aldol condensation byproducts) .
- Solvent choice : Ethanol is commonly used for Claisen-Schmidt condensations due to its polarity and ability to dissolve aromatic aldehydes/ketones .
- Catalysts : Alkaline conditions (e.g., KOH in ethanol) promote enolate formation .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR confirms structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl groups) and confirms E/Z isomerism via coupling constants .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
Advanced Research Questions
Q. How can reaction pathways (e.g., oxidation, reduction) be systematically explored for this compound?
- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) to epoxidize the α,β-unsaturated ketone, monitored by HPLC .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the enone system, yielding a saturated ketone derivative .
- Substitution : Introduce halogens (e.g., Br₂ in acetic acid) at the para position of the fluorophenyl group .
Q. How should researchers resolve contradictions in structural data from different analytical methods?
- Cross-validation : Combine X-ray crystallography (for absolute configuration) with DFT calculations to reconcile NMR/IR discrepancies .
- Dynamic NMR : Resolve fluxional behavior (e.g., hindered rotation of substituents) causing split signals .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the α,β-unsaturated ketone .
- Molecular docking : Screen for biological targets (e.g., kinase inhibitors) by simulating interactions with the fluorophenyl and enone motifs .
Q. How to design experiments to evaluate potential biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to identify apoptosis induction .
- Target identification : Employ SPR (surface plasmon resonance) to study binding affinity with proteins like tubulin .
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
